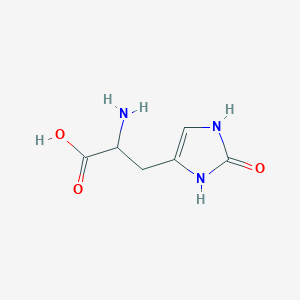![molecular formula C10H9N3O4 B3420359 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 184681-83-2](/img/structure/B3420359.png)
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
説明
The compound “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid” is an active methylene compound . It has a molecular weight of 235.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9N3O4/c1-12-7-6 (8 (14)13 (2)10 (12)17)3-5 (4-11-7)9 (15)16/h3-4H,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and toxicity are not provided in the available resources.科学的研究の応用
Xanthine Oxidase Inhibitor
This compound is widely used as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can help manage conditions like gout and kidney stones.
Dihydrofolate Reductase (DHFR) Target
Pyrido[2,3-d]pyrimidine derivatives, including this compound, are known to target dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and its inhibition can have implications in cancer treatment.
Kinase Inhibitor
These compounds can inhibit certain kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases . Kinases are enzymes that add phosphate groups to other proteins, and their inhibition can be useful in treating diseases like cancer.
Biotin Carboxylase Inhibitor
This compound can also inhibit biotin carboxylase , an enzyme involved in fatty acid synthesis. Inhibition of this enzyme can have potential applications in treating metabolic disorders.
Antibacterial Activity
Derivatives of this compound have shown antibacterial activity , making them potential candidates for the development of new antibiotics.
Antitumor Activity
These compounds have also demonstrated antitumor activity , suggesting their potential use in cancer therapy.
Antidiabetic Activity
Some derivatives have shown antidiabetic activity , indicating their potential use in managing diabetes.
Anti-allergic and Antipyretic Activities
These compounds have been reported to exhibit anti-allergic and antipyretic activities , making them potential candidates for treating allergies and fever.
Safety and Hazards
作用機序
Target of Action
The primary target of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is xanthine oxidase . Xanthine oxidase is an enzyme involved in the production of uric acid .
Mode of Action
The compound achieves its therapeutic effects by inhibiting xanthine oxidase . This inhibition may mitigate the production of reactive oxygen species (ROS), which are byproducts of uric acid production .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine degradation pathway , which is responsible for the breakdown of purine bases into uric acid . By inhibiting xanthine oxidase, the compound reduces the production of uric acid and, consequently, the level of ROS .
Result of Action
The inhibition of xanthine oxidase by the compound leads to a decrease in uric acid production . This can help in conditions where uric acid levels are high, such as gout . Additionally, by reducing ROS production, the compound may also have potential antioxidant effects .
特性
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPDXJELGFBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184681-83-2 | |
| Record name | 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)








![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)